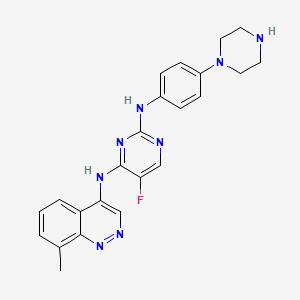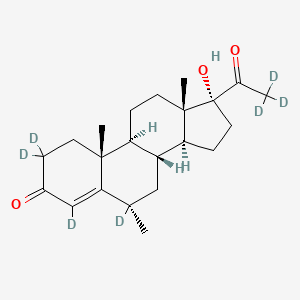
Medroxyprogesterone-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Medroxyprogesterone-d7 is a deuterated form of medroxyprogesterone, a synthetic progestin. It is often used in scientific research to study the pharmacokinetics and metabolism of medroxyprogesterone due to the presence of deuterium, which makes it distinguishable from the non-deuterated form in mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of medroxyprogesterone-d7 typically involves the incorporation of deuterium into the medroxyprogesterone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of deuterated reagents and solvents is optimized to achieve high yields and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Medroxyprogesterone-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Medroxyprogesterone-d7 is widely used in scientific research, particularly in the fields of:
Chemistry: It is used to study the metabolic pathways and degradation products of medroxyprogesterone.
Biology: Researchers use this compound to investigate its effects on cellular processes and hormone regulation.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of medroxyprogesterone.
Industry: this compound is used in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
Medroxyprogesterone-d7 exerts its effects by binding to progesterone receptors in target tissues such as the uterus, ovaries, and breasts. This binding leads to the activation or repression of specific genes involved in the regulation of the menstrual cycle, pregnancy, and other reproductive processes. The presence of deuterium does not significantly alter the biological activity of the compound but allows for its differentiation in analytical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Medroxyprogesterone: The non-deuterated form of medroxyprogesterone.
Progesterone: A natural hormone with similar biological functions.
Levonorgestrel: Another synthetic progestin used in contraceptives.
Uniqueness
Medroxyprogesterone-d7 is unique due to the presence of deuterium, which makes it a valuable tool in pharmacokinetic and metabolic studies. Its chemical properties are similar to those of medroxyprogesterone, but the deuterium atoms allow for precise tracking and analysis in research applications.
Propriétés
Formule moléculaire |
C22H32O3 |
|---|---|
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
(6S,8R,9S,10R,13S,14S,17R)-2,2,4,6-tetradeuterio-17-hydroxy-6,10,13-trimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3/t13-,16+,17-,18-,20+,21-,22-/m0/s1/i2D3,5D2,12D,13D |
Clé InChI |
FRQMUZJSZHZSGN-WYGZKCQNSA-N |
SMILES isomérique |
[2H]C1=C2[C@@](C[C@H]3[C@@H]4CC[C@@]([C@]4(CC[C@@H]3[C@]2(CC(C1=O)([2H])[2H])C)C)(C(=O)C([2H])([2H])[2H])O)([2H])C |
SMILES canonique |
CC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


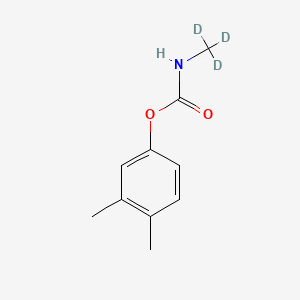
![N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine](/img/structure/B12402278.png)
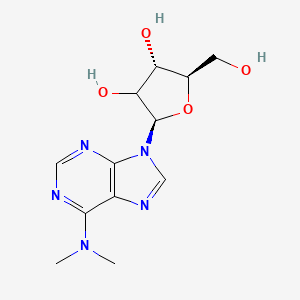
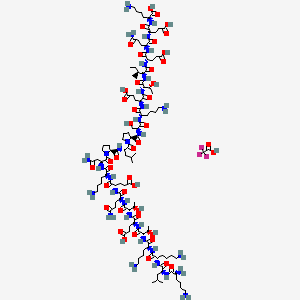
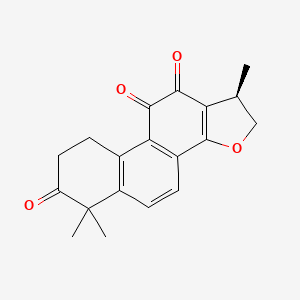

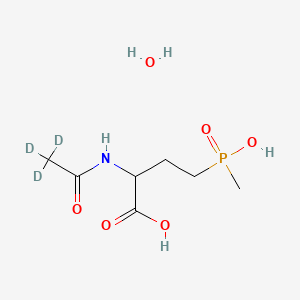
![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402325.png)
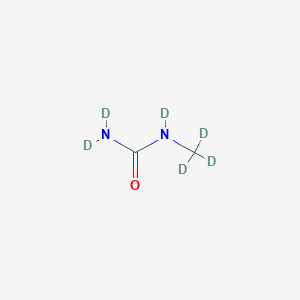
![4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B12402338.png)
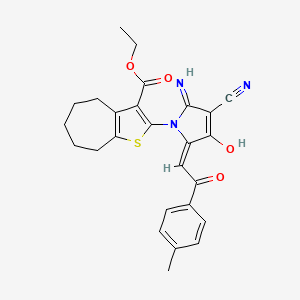
![4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12402373.png)
![1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402383.png)
